molecular formula C11H20N2O3 B14332984 2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate CAS No. 111653-59-9

2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B14332984
CAS No.: 111653-59-9
M. Wt: 228.29 g/mol
InChI Key: IGAUOKLJSOVOAG-UHFFFAOYSA-N
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Description

2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is a chemical compound with a complex structure that includes both carbamoyl and amino groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of butyl isocyanate with 2-aminoethyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A similar compound used in polymer synthesis.

    2-(Ethylamino)ethyl methacrylate: Another related compound with applications in material science.

Uniqueness

2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from similar compounds.

Properties

CAS No.

111653-59-9

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

2-(butylcarbamoylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H20N2O3/c1-4-5-6-12-11(15)13-7-8-16-10(14)9(2)3/h2,4-8H2,1,3H3,(H2,12,13,15)

InChI Key

IGAUOKLJSOVOAG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NCCOC(=O)C(=C)C

Origin of Product

United States

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